N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide
Description
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazole core, a pyridine ring, and an ethylpiperazine moiety, making it a versatile molecule for drug design and synthesis.
Properties
IUPAC Name |
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-4-23-7-9-24(10-8-23)17-6-5-15(12-19-17)13-20-18(25)16-11-14(2)22(3)21-16/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEUVOBSXYNIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitro-5-bromopyridine, 1,5-dimethylpyrazole, and 4-ethylpiperazine.
Grignard Reaction: The first step involves a Grignard reaction where 2-nitro-5-bromopyridine is reacted with a Grignard reagent to form a pyridine intermediate.
Reduction and Amination: The nitro group is then reduced to an amine, followed by amination with 4-ethylpiperazine to introduce the piperazine moiety.
Coupling Reaction: The final step involves coupling the pyridine intermediate with 1,5-dimethylpyrazole-3-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine or pyrazole rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives of the original compound.
Scientific Research Applications
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: It can be evaluated for its pharmacokinetic and pharmacodynamic properties to determine its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzymes: It could inhibit or activate enzymes involved in critical biochemical pathways.
Ion Channels: The compound may affect ion channel function, influencing cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxylate: An ester derivative of the original compound.
Uniqueness
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
